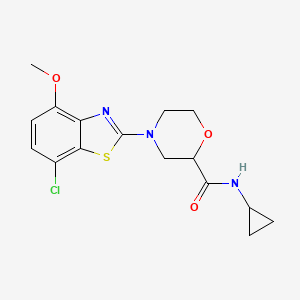![molecular formula C15H21ClN6S B12265411 5-chloro-N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12265411.png)
5-chloro-N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound with a molecular formula of C18H23ClN6S. This compound belongs to the class of pyrimidinamine derivatives, which are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and chemistry .
Preparation Methods
The synthesis of 5-chloro-N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of the thiadiazole moiety: The thiadiazole ring is introduced through a cyclization reaction involving a suitable precursor.
Attachment of the pyrimidine ring: The pyrimidine ring is attached to the piperidine ring through a nucleophilic substitution reaction.
Chlorination and methylation: The final steps involve the chlorination and methylation of the compound to obtain the desired product.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
5-chloro-N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
5-chloro-N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine can be compared with other similar compounds, such as:
Diflumetorim: A commercial pyrimidinamine fungicide with similar structural features but different biological activity.
Pyrimidifen: Another pyrimidinamine derivative used as a template for the synthesis of new compounds with improved activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H21ClN6S |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H21ClN6S/c1-10(2)13-19-20-15(23-13)22-6-4-12(5-7-22)21(3)14-17-8-11(16)9-18-14/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
RFGCRTFUTAUMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole](/img/structure/B12265333.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265349.png)

![4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B12265362.png)
[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12265369.png)
![4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12265371.png)
[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine](/img/structure/B12265378.png)
![4-{2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12265381.png)
![5-chloro-N-methyl-N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265388.png)
![1-Phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12265391.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B12265401.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265407.png)
![1-(4-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B12265416.png)
![4-chloro-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12265419.png)
